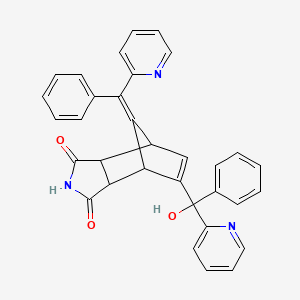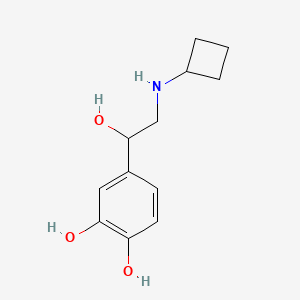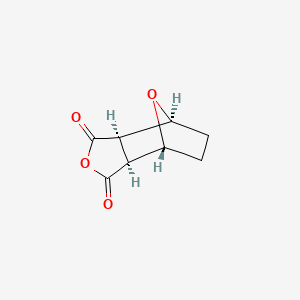
Norfenfluramine
概要
説明
ノルフェンフルラミンは、セロトニンおよびノルエピネフリンの放出促進剤として作用し、5-HT2A、5-HT2B、および5-HT2C受容体の強力なアゴニストです 。 ノルフェンフルラミンは、以前は食欲抑制剤として使用されていましたが、心臓線維症との関連で承認が取り消されたフェンフルラミンとベンフルオレックスの代謝産物です .
2. 製法
合成ルートと反応条件: ノルフェンフルラミンの合成は、一般的に以下の手順が含まれます。
2-(3-(トリフルオロメチル)フェニル)アセトニトリルの加水分解: この手順では、2-(3-(トリフルオロメチル)フェニル)酢酸が生成されます。
無水酢酸との反応: 2-(3-(トリフルオロメチル)フェニル)酢酸は無水酢酸と触媒と反応させ、1-(3-(トリフルオロメチル)フェニル)プロパン-2-オンを生成します。
還元的アミノ化: 次に、1-(3-(トリフルオロメチル)フェニル)プロパン-2-オンは、水素化ホウ素還元剤を使用してエチルアミンと還元的アミノ化反応を行い、ノルフェンフルラミンを生成します.
工業生産方法: ノルフェンフルラミンの工業生産方法は、上記で述べた合成ルートに似ていますが、大量生産に対応するために規模が拡大されています。このプロセスには、最終製品の高収率と純度を確保するために反応条件を厳密に管理することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of norfenfluramine typically involves the following steps:
Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile: This step produces 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with Acetic Anhydride: The 2-(3-(trifluoromethyl)phenyl)acetic acid is reacted with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The 1-(3-(trifluoromethyl)phenyl)propan-2-one is then reductively aminated with ethylamine using a borohydride reducing agent to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
反応の種類: ノルフェンフルラミンは、次のようなさまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を形成するために酸化できます。
還元: 還元反応によって、ノルフェンフルラミンを対応するアミン誘導体に変換できます。
置換: 芳香環またはアミノ基で置換反応が発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 臭素または塩素などのハロゲン化剤を置換反応に使用できます。
主要な生成物:
酸化: ケトンまたはカルボン酸を生成します。
還元: アミン誘導体を生成します。
置換: ハロゲン化誘導体を生成します.
4. 科学研究の用途
ノルフェンフルラミンは、いくつかの科学研究の用途があります。
化学: アンフェタミン誘導体の研究における分析化学の参照化合物として使用されます。
生物学: セロトニンおよびノルエピネフリンの放出に対する効果が研究され、神経伝達物質の調節に関する洞察を提供しています。
科学的研究の応用
Norfenfluramine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine derivatives.
Biology: Studied for its effects on serotonin and norepinephrine release, providing insights into neurotransmitter regulation.
作用機序
ノルフェンフルラミンは、セロトニンおよびノルエピネフリンの放出促進剤として作用することによって効果を発揮します。 ノルフェンフルラミンは、5-HT2A、5-HT2B、および5-HT2C受容体に結合して活性化し、これらの神経伝達物質の放出増加につながります 。 心臓弁の5-HT2B受容体の活性化は、心臓線維症を引き起こす可能性があり、これは重大な副作用です 。 さらに、ノルフェンフルラミンは、ヒトのトレースアミン関連受容体1(TAAR1)アゴニストであり、薬理作用に寄与しています .
類似化合物:
フェンフルラミン: ノルフェンフルラミンの親化合物であり、食欲抑制剤として使用されていました。
ベンフルオレックス: ノルフェンフルラミンのもう1つの前駆体であり、食欲抑制剤としても使用されていました。
デクスフェンフルラミン: フェンフルラミンの立体異性体であり、薬理学的特性が似ています.
ノルフェンフルラミンの独自性: ノルフェンフルラミンは、5-HT2A、5-HT2B、および5-HT2C受容体に対する強力なアゴニスト活性を持つことから、他のアンフェタミン誘導体とは異なります。 ノルフェンフルラミンは、フェンフルラミンとベンフルオレックスの代謝産物としての役割も、薬物代謝と薬理学の観点から重要です .
類似化合物との比較
Fenfluramine: The parent compound of norfenfluramine, used as an anorectic agent.
Benfluorex: Another precursor of this compound, also used as an anorectic agent.
Dexfenfluramine: A stereoisomer of fenfluramine with similar pharmacological properties.
Uniqueness of this compound: this compound is unique due to its potent agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which distinguishes it from other amphetamine derivatives. Its role as a metabolite of fenfluramine and benfluorex also highlights its significance in the context of drug metabolism and pharmacology .
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904717 | |
| Record name | (+/-)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-26-6 | |
| Record name | (±)-Norfenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfenfluramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFENFLURAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)












